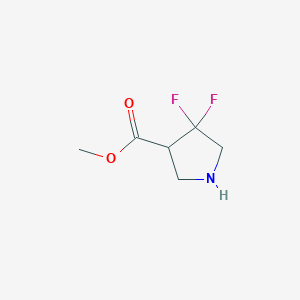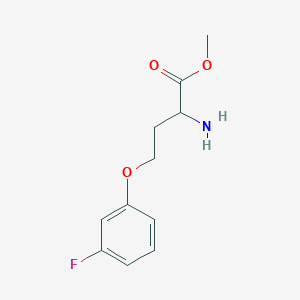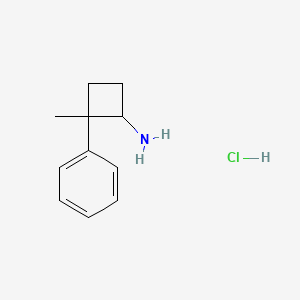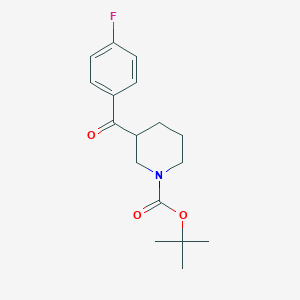
1-(Methylthio)but-1-yn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylthio)but-1-yn-4-ol is an organic compound with the molecular formula C5H8OS It is characterized by the presence of a methylthio group (-SCH3) attached to a butynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylthio)but-1-yn-4-ol can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-pentyn-2-ol with sodium methylthiolate in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylthio)but-1-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Tosyl chloride (TsCl), thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alkenes, alkanes
Substitution: Tosylates, chlorides
Scientific Research Applications
1-(Methylthio)but-1-yn-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Methylthio)but-1-yn-4-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the methylthio group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-(Methylthio)but-1-yn-4-ol can be compared with similar compounds such as:
4-Pentyn-1-ol: Lacks the methylthio group, making it less reactive in certain chemical reactions.
1-(Methylthio)but-2-yn-1-ol: Has a different position of the triple bond, affecting its reactivity and applications.
1-(Methylthio)but-1-en-4-ol: Contains a double bond instead of a triple bond, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C5H8OS |
|---|---|
Molecular Weight |
116.18 g/mol |
IUPAC Name |
4-methylsulfanylbut-3-yn-1-ol |
InChI |
InChI=1S/C5H8OS/c1-7-5-3-2-4-6/h6H,2,4H2,1H3 |
InChI Key |
YYYVYWHVUASADJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13500848.png)

![4-amino-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13500875.png)
![rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13500881.png)
![tert-butyl 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B13500889.png)


![6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13500912.png)

![6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13500924.png)


